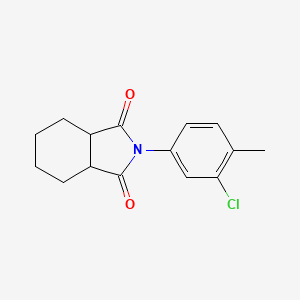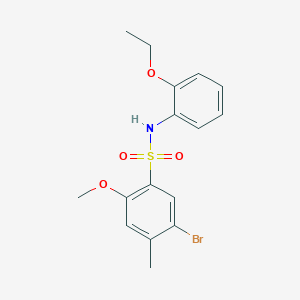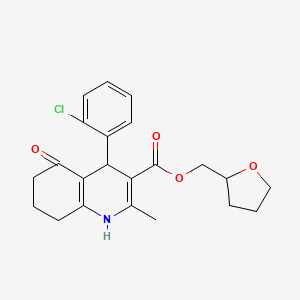
2-(5-acetyl-3-thienyl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-acetyl-3-thienyl)-N-(2-furylmethyl)acetamide, commonly known as ATFA, is a small molecule compound that has been extensively studied for its potential therapeutic properties. ATFA belongs to the class of thioacetamide derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-proliferative properties.
Mecanismo De Acción
The mechanism of action of ATFA is not fully understood, but studies have suggested that it may exert its therapeutic effects through the inhibition of various signaling pathways. ATFA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell proliferation. Additionally, ATFA has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that ATFA can modulate various biochemical and physiological processes in cells. ATFA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. Additionally, ATFA has been shown to induce apoptosis, or programmed cell death, in cancer cells. ATFA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key process in the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATFA has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, ATFA has been shown to possess a wide range of therapeutic properties, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of ATFA in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, ATFA has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are not yet known.
Direcciones Futuras
There are several future directions for the study of ATFA. One potential direction is the investigation of its therapeutic potential in various inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, further studies are needed to elucidate the mechanism of action of ATFA and to identify its molecular targets. Another potential direction is the investigation of the efficacy and safety of ATFA in animal models and humans, which will be necessary for its potential use as a therapeutic agent. Overall, the study of ATFA has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ATFA involves the reaction of furfural and 5-acetylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ATFA.
Aplicaciones Científicas De Investigación
ATFA has been the subject of numerous scientific studies due to its potential therapeutic properties. Its anti-inflammatory properties have been investigated in the context of various inflammatory diseases, including rheumatoid arthritis, asthma, and colitis. ATFA has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, ATFA has been shown to possess anti-proliferative properties, making it a potential candidate for the treatment of various proliferative diseases.
Propiedades
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)12-5-10(8-18-12)6-13(16)14-7-11-3-2-4-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFXPPZYPKDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051494.png)
![dimethyl 4-[4-(2-furoyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5051496.png)



![N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5051532.png)



![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)
![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)
![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)
![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)